N-(Benzyloxycarbonyl)-DL-alanine: A Technical Guide to its Chemical Properties and Applications
N-(Benzyloxycarbonyl)-DL-alanine: A Technical Guide to its Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of N-(Benzyloxycarbonyl)-DL-alanine, a key building block in peptide chemistry. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring the use of protected amino acids.
Core Chemical Properties
N-(Benzyloxycarbonyl)-DL-alanine, also known as Z-DL-alanine or N-Cbz-DL-alanine, is a racemic mixture of the D- and L-enantiomers of N-benzyloxycarbonyl-alanine. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amine functionality of the alanine amino acid, preventing unwanted side reactions during peptide synthesis.[1][]
Physicochemical Data
The following table summarizes the key physicochemical properties of N-(Benzyloxycarbonyl)-DL-alanine. It is important to note that as a racemic mixture, it does not exhibit optical rotation.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO₄ | [3] |
| Molecular Weight | 223.23 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [] |
| Melting Point | 112-113 °C | [] |
| Boiling Point | 364.51 °C (rough estimate) | [] |
| Density | 1.2446 g/cm³ (rough estimate) | [] |
| Solubility | Soluble in organic solvents such as methanol and dichloromethane. | [4] |
| CAS Number | 4132-86-9 | [3] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of N-(Benzyloxycarbonyl)-DL-alanine. The expected spectral characteristics are outlined below.
| Technique | Key Features and Expected Values |
| ¹H NMR | Signals corresponding to the protons of the alanine methyl group, the α-proton, the benzylic protons of the Cbz group, and the aromatic protons of the phenyl ring. |
| ¹³C NMR | Resonances for the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons, the benzylic carbon, and the carbons of the alanine backbone. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the carboxylic acid and the carbamate, and aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of N-(Benzyloxycarbonyl)-DL-alanine are crucial for its effective use in research and development.
Synthesis of N-(Benzyloxycarbonyl)-DL-alanine
This protocol is adapted from the Schotten-Baumann reaction, a common method for the N-protection of amino acids.
Materials:
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DL-Alanine
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Benzyl chloroformate (Cbz-Cl)
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
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Diethyl ether
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Distilled water
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Ice bath
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Magnetic stirrer
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pH meter or pH paper
Procedure:
-
Dissolve DL-alanine (1.0 equivalent) in a 2 M aqueous solution of sodium hydroxide.
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Cool the solution to 0-5 °C using an ice bath.
-
While maintaining the temperature and vigorously stirring, add benzyl chloroformate (1.1 equivalents) dropwise.
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Simultaneously, add a 2 M NaOH solution dropwise to maintain the pH of the reaction mixture between 9 and 10.
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After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours.
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Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.
-
Carefully acidify the aqueous layer to a pH of 2-3 with a 1 M HCl solution. This will cause the N-(Benzyloxycarbonyl)-DL-alanine to precipitate out as a white solid.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with cold distilled water.
-
Dry the product under vacuum to obtain the final N-(Benzyloxycarbonyl)-DL-alanine.
Purification by Recrystallization
For higher purity, the synthesized product can be recrystallized.
Materials:
-
Crude N-(Benzyloxycarbonyl)-DL-alanine
-
Ethyl acetate
-
Hexane
-
Heating mantle or hot plate
-
Erlenmeyer flask
-
Ice bath
Procedure:
-
Dissolve the crude N-(Benzyloxycarbonyl)-DL-alanine in a minimal amount of hot ethyl acetate.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to promote crystallization.
-
If crystallization is slow to initiate, add a small amount of hexane as an anti-solvent.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethyl acetate/hexane mixture.
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Dry the crystals under vacuum.
Characterization Methods
The identity and purity of the synthesized N-(Benzyloxycarbonyl)-DL-alanine should be confirmed using various analytical techniques.
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Melting Point Determination: Compare the melting point of the synthesized product with the literature value. A sharp melting point range indicates high purity.
-
Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product. A single spot on the TLC plate suggests a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: An IR spectrum should be recorded to identify the characteristic functional groups present in the molecule.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm its identity.
Role in Peptide Synthesis
N-(Benzyloxycarbonyl)-DL-alanine is a fundamental reagent in solution-phase peptide synthesis. The Cbz group provides robust protection for the α-amino group, allowing for the selective formation of peptide bonds. The following diagram illustrates the logical workflow of a single coupling cycle in peptide synthesis using a Cbz-protected amino acid.
Caption: Workflow of a peptide coupling reaction using N-Cbz-DL-alanine.
This workflow demonstrates the activation of the Cbz-protected alanine, its subsequent coupling with another amino acid ester to form a protected dipeptide, and the optional deprotection step to allow for further elongation of the peptide chain. The choice of coupling reagents and deprotection methods can be tailored to the specific requirements of the synthesis.
